molecular formula C13H17Cl B3315531 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene CAS No. 951893-47-3

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Cat. No.: B3315531
CAS No.: 951893-47-3
M. Wt: 208.72 g/mol
InChI Key: CYAFXZZYPQLMCC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is a sterically hindered organic intermediate of significant interest in advanced synthetic methodology development. While specific literature on this exact compound is limited, its structure places it within a valuable class of building blocks. The compound features an electron-rich durene (2,3,5,6-tetramethylphenyl) group attached to a reactive 2-chloroprop-1-ene chain. The high steric bulk of the durene moiety is known to significantly influence molecular conformation and reactivity, potentially leading to unique selectivity in chemical transformations . This chloroalkene is primarily envisioned as a key synthon in metal-catalyzed cascade reactions. Compounds of this class can serve as synthetic equivalents of C3 synthons in multi-component reactions . For instance, research on related systems demonstrates their utility in copper-catalyzed one-pot sequences involving Friedel-Crafts-type allylation of arenes followed by hydroamination, providing efficient access to valuable 1-aryl-2-aminopropane scaffolds . The chlorine atom offers a handle for further functionalization, making it a versatile precursor for synthesizing complex, sterically encumbered target molecules for material science and pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAFXZZYPQLMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Optimization for 2 Chloro 3 2,3,5,6 Tetramethylphenyl 1 Propene

Retrosynthetic Dissection of the 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene Molecular Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are logical. The first is the carbon-chlorine bond on the propene unit, suggesting a precursor alcohol or alkene. The second key disconnection is the carbon-carbon bond between the tetramethylphenyl ring and the propene moiety.

This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-Cl bond first, leading to the precursor 3-(2,3,5,6-tetramethylphenyl)-1-propene (B3315527). This intermediate could then be synthesized by disconnecting the C-C bond, suggesting a coupling reaction between a (2,3,5,6-tetramethylphenyl) metallic reagent and an allyl halide.

Pathway B: Initial disconnection of the C-C bond between the aromatic ring and the propene chain. This suggests a coupling reaction between a suitable (2,3,5,6-tetramethylphenyl) precursor and a 3-carbon synthon already containing the 2-chloro-1-propene structure.

These disconnections point towards key starting materials such as 1-bromo-2,3,5,6-tetramethylbenzene (or a corresponding organometallic derivative) and various C3 building blocks like allyl bromide or 2,3-dichloropropene.

Exploration of Classical and Modern Synthetic Approaches to this compound

A variety of synthetic methods can be envisioned for the construction of this compound, ranging from traditional functional group interconversions to advanced transition metal-catalyzed reactions.

The introduction of the chlorine atom at the C2 position of the propene chain can be achieved through the functionalization of a suitable precursor. A common strategy involves the conversion of an allylic alcohol to an allylic chloride. For instance, the synthesis could proceed from 3-(2,3,5,6-tetramethylphenyl)prop-1-en-2-ol. This alcohol can be prepared via the reaction of a (2,3,5,6-tetramethylphenyl)methyl Grignard reagent with acrolein.

The conversion of the secondary allylic alcohol to the desired 2-chloro derivative can be accomplished using various reagents. It is important to select conditions that minimize the potential for rearrangement.

ReagentTypical ConditionsPotential for Rearrangement
Thionyl chloride (SOCl₂)Pyridine, 0 °C to room temperatureCan occur, leading to isomeric chlorides
Phosphorus trichloride (B1173362) (PCl₃)Ether, 0 °CGenerally less rearrangement than SOCl₂
N-Chlorosuccinimide (NCS) / Triphenylphosphine (PPh₃)Dichloromethane, room temperatureMild conditions, often good for preventing rearrangements

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. mdpi.com The bond between the tetramethylphenyl group and the propene unit can be efficiently constructed using these methods. umb.eduthermofisher.comnih.gov A common approach would involve the coupling of a (2,3,5,6-tetramethylphenyl) organometallic reagent with a suitable 3-carbon electrophile.

Several well-established coupling reactions could be employed:

Suzuki Coupling: This involves the reaction of an arylboronic acid or ester with a vinyl or allyl halide in the presence of a palladium catalyst and a base.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov

Kumada Coupling: This method utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst.

A comparative overview of these methods for the synthesis of a key intermediate is presented below:

Coupling ReactionOrganometallic ReagentElectrophileCatalystAdvantagesDisadvantages
Suzuki(2,3,5,6-Tetramethylphenyl)boronic acid2,3-DichloropropenePd(PPh₃)₄High functional group tolerance, stable reagentsBoronic acids can be expensive
Negishi(2,3,5,6-Tetramethylphenyl)zinc chloride2,3-DichloropropenePdCl₂(dppf)High reactivity and selectivityOrganozinc reagents are moisture sensitive
Kumada(2,3,5,6-Tetramethylphenyl)magnesium bromide2,3-DichloropropeneNiCl₂(dppe)Readily available Grignard reagentsLower functional group tolerance

The direct halogenation of an alkene precursor, such as 3-(2,3,5,6-tetramethylphenyl)-1-propene, presents another synthetic possibility. Both free radical and ionic halogenation mechanisms could be considered, though controlling the regioselectivity is a significant challenge.

Free radical halogenation, typically initiated by UV light or radical initiators, often leads to substitution at the allylic position. wikipedia.orglibretexts.orgsrmist.edu.in However, for an unsymmetrical alkene, a mixture of products can be expected. The reaction of 3-(2,3,5,6-tetramethylphenyl)-1-propene with a reagent like N-chlorosuccinimide (NCS) under radical conditions could potentially yield the desired product, but would likely also produce the isomeric 1-chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene.

Ionic halogenation of alkenes typically results in the addition of the halogen across the double bond. masterorganicchemistry.com To achieve substitution, specific conditions or reagents would be necessary to promote an elimination step following an initial addition. For instance, reaction with chlorine gas at high temperatures can favor substitution over addition. libretexts.org However, this method often lacks selectivity and may not be suitable for complex molecules.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.org While a direct MCR for the synthesis of this compound is not immediately apparent from existing literature, the principles of MCRs can be applied to the synthesis of its analogues.

For example, a hypothetical MCR could involve the reaction of a (2,3,5,6-tetramethylphenyl)acetaldehyde, a source of a chloromethyl group (such as chloroiodomethane), and a suitable organometallic reagent. The development of such a reaction would require significant research to identify the appropriate catalyst and reaction conditions to control the assembly of the components in the desired manner.

Advanced Reaction Conditions and Methodological Refinements for Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound. For the proposed synthetic routes, several parameters can be fine-tuned.

In the case of transition metal-catalyzed coupling reactions, the choice of ligand, solvent, base, and temperature can have a profound impact on the reaction outcome. For instance, in a Suzuki coupling, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the catalytic activity and promote the desired reductive elimination step.

The following table illustrates a hypothetical optimization of a Suzuki coupling reaction to form a key intermediate:

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10065
2SPhosK₃PO₄Dioxane/H₂O10085
3XPhosCs₂CO₃THF/H₂O8092
4RuPhosK₂CO₃2-MeTHF/H₂O10088

For the chlorination of an allylic alcohol, careful control of the reaction temperature and the rate of addition of the chlorinating agent can help to minimize the formation of byproducts. The use of milder chlorinating agents, such as the Appel reaction conditions (NCS/PPh₃), can also lead to higher yields of the desired product with less rearrangement.

Purification, Isolation, and Scale-Up Considerations for this compound

The effective purification and isolation of this compound are critical steps in its synthesis, directly impacting the compound's purity, yield, and suitability for subsequent applications. The unique structural features of this molecule, namely the sterically hindered tetramethylphenyl group and the reactive allylic chloride moiety, present specific challenges that must be addressed through carefully selected purification techniques. Furthermore, transitioning from laboratory-scale synthesis to industrial production requires meticulous consideration of process optimization and scalability to ensure efficiency, safety, and economic viability.

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and byproducts. Given the compound's anticipated high boiling point and potential for thermal degradation, a combination of purification methods may be employed.

Distillation:

Due to the likely high molecular weight and boiling point of the target compound, vacuum distillation is the preferred method over atmospheric distillation. wikipedia.org Operating under reduced pressure lowers the boiling point, thereby minimizing the risk of decomposition that can occur at elevated temperatures. wikipedia.org The efficiency of the separation by distillation is dependent on the difference in boiling points between the desired product and any impurities.

Illustrative Data for Vacuum Distillation

FractionPressure (mbar)Head Temperature (°C)Pot Temperature (°C)Purity (%)Notes
11.060-85130-150< 10Removal of volatile impurities and residual solvents.
21.085-110150-17510-50Intermediate fraction containing a mix of product and impurities.
31.0110-125175-190> 95Main product fraction.
Residue--> 190-Contains high-boiling impurities and decomposition products.

Chromatography:

Column chromatography is a highly effective technique for purifying organic compounds, offering excellent separation based on differential adsorption of components to a stationary phase. For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve optimal separation.

Illustrative Data for Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Retention Factor (Rf) of ProductRetention Factor (Rf) of Impurity ARetention Factor (Rf) of Impurity BPurity Achieved (%)
98:20.350.500.15> 98
95:50.500.650.30> 98
90:100.650.750.4595-98

Crystallization:

Crystallization is a powerful purification technique for solid compounds, capable of yielding high-purity materials. The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of well-defined crystals upon cooling. Given the non-polar nature of the tetramethylphenyl group, solvents such as hexanes, heptane, or ethanol, or mixtures thereof, could be suitable for the crystallization of this compound.

Illustrative Data for Crystallization

Solvent SystemDissolution Temperature (°C)Crystallization Temperature (°C)Yield (%)Purity (%)
Heptane70585> 99
Ethanol65080> 99
Heptane/Ethanol (4:1)60590> 99.5

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations that impact the process's efficiency, safety, and cost-effectiveness.

Reaction Conditions and Control:

Heat Management: Exothermic reactions, common in allylic chlorinations, require robust cooling systems to prevent thermal runaways. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

Reagent Addition: The rate of reagent addition must be carefully controlled to manage the reaction exotherm and maintain optimal concentration profiles.

Downstream Processing:

Work-up and Extraction: Large-scale liquid-liquid extractions require appropriately sized vessels and solvent handling systems. The choice of extraction solvent may also be influenced by safety, environmental, and cost considerations at scale.

Purification: While the principles of distillation, chromatography, and crystallization remain the same, the equipment used for large-scale purification is significantly different. Large-scale distillation columns, industrial-scale chromatography systems, and large crystallizers are required. The economic feasibility of these techniques at scale must be evaluated. For example, preparative chromatography can be expensive for large quantities of material.

Waste Management: The generation of solvent and aqueous waste streams is a significant consideration in large-scale synthesis. Processes that minimize waste or allow for solvent recycling are preferred.

Safety and Regulatory Compliance:

Hazard Analysis: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process, including the handling of corrosive or flammable reagents.

Regulatory Compliance: Large-scale chemical production is subject to stringent regulatory oversight. Compliance with environmental, health, and safety regulations is mandatory.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 2 Chloro 3 2,3,5,6 Tetramethylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Spin-Spin Coupling, and Integration in 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals will reflect the ratio of the number of protons in each unique environment.

The vinylic protons on the C1 carbon are diastereotopic and are expected to appear as two distinct signals, likely doublets of doublets, in the range of δ 5.0-5.5 ppm. Their non-equivalence arises from the chiral center at C2, and they will exhibit geminal coupling to each other and vicinal coupling to the benzylic protons. The benzylic protons on the C3 carbon, being adjacent to the aromatic ring and the double bond, are predicted to resonate as a singlet in the region of δ 3.5-4.0 ppm.

The aromatic ring contains a single proton, which is expected to appear as a singlet in the aromatic region, typically around δ 6.8-7.2 ppm. The four methyl groups attached to the aromatic ring are divided into two sets due to the substitution pattern. The two methyl groups at positions 2 and 6 are chemically equivalent and are expected to produce a single sharp singlet. Similarly, the methyl groups at positions 3 and 5 are also equivalent to each other. Due to the steric hindrance and electronic effects of the chloroallyl substituent, these two sets of methyl groups are predicted to have slightly different chemical shifts, likely appearing as two distinct singlets in the range of δ 2.2-2.5 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Vinylic CH₂5.0 - 5.5dd, dd2H
Benzylic CH₂3.5 - 4.0s2H
Aromatic CH6.8 - 7.2s1H
Ar-CH₃ (2,6)2.2 - 2.5s6H
Ar-CH₃ (3,5)2.2 - 2.5s6H

Note: This data is predictive and has not been experimentally verified.

Carbon-13 NMR (¹³C NMR) Spectroscopic Interpretations, Including DEPT and Quantitative Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, a total of nine distinct carbon signals are anticipated.

The quaternary carbon atom C2, bonded to the chlorine atom, is expected to have a chemical shift in the range of δ 135-145 ppm. The vinylic carbon C1 will likely appear around δ 115-125 ppm. The benzylic carbon C3 is predicted to be in the range of δ 40-50 ppm.

The aromatic carbons will have characteristic chemical shifts. The substituted carbons (C1', C2', C3', C5', C6') are expected in the δ 130-140 ppm region, while the carbon bearing the single aromatic proton (C4') will likely be found around δ 125-135 ppm. The four methyl carbons attached to the aromatic ring are expected to produce two distinct signals in the aliphatic region, around δ 15-25 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90
C1 (Vinylic CH₂)115 - 125NegativeNo Signal
C2 (Quaternary C-Cl)135 - 145No SignalNo Signal
C3 (Benzylic CH₂)40 - 50NegativeNo Signal
C1' (Aromatic Quaternary)130 - 140No SignalNo Signal
C2', C6' (Aromatic Quaternary)130 - 140No SignalNo Signal
C3', C5' (Aromatic Quaternary)130 - 140No SignalNo Signal
C4' (Aromatic CH)125 - 135PositivePositive
Ar-CH₃ (2,6)15 - 25PositiveNo Signal
Ar-CH₃ (3,5)15 - 25PositiveNo Signal

Note: This data is predictive and has not been experimentally verified.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the diastereotopic vinylic protons and the benzylic protons, confirming the connectivity of the propene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the vinylic, benzylic, aromatic, and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the benzylic protons and the aromatic carbons (C1', C2', C6') would confirm the attachment of the propene unit to the tetramethylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations between the benzylic protons and the ortho-methyl protons (on C2' and C6') would be expected, providing insight into the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene (B1212753) groups will likely appear just below 3000 cm⁻¹.

A key absorption band for the C=C double bond of the propene moiety is expected around 1640-1680 cm⁻¹. The C-Cl stretching vibration is predicted to be in the fingerprint region, typically between 600-800 cm⁻¹. Aromatic C=C ring stretching vibrations are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

Predicted FTIR Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Stretch (alkene)1640 - 1680
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch600 - 800

Note: This data is predictive and has not been experimentally verified.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching of the propene unit is expected to give a strong Raman signal in the 1640-1680 cm⁻¹ region. The symmetric breathing mode of the tetramethylphenyl ring should also be a prominent feature in the Raman spectrum. The C-Cl bond, being more polarizable, is also expected to be Raman active.

The combination of FTIR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering a more complete picture of its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). In the structural elucidation of this compound, HRMS would serve to determine its precise molecular mass and, consequently, its elemental composition.

Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. For this compound, with a chemical formula of C₁₄H₁₉Cl, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical masses of potential elemental compositions, allowing for a confident assignment of the molecular formula. The high accuracy of the mass measurement, typically within a few parts per million (ppm), significantly reduces the number of possible elemental formulas, often leaving only one viable option.

The data obtained from HRMS analysis is critical in confirming the successful synthesis of the target compound and in ruling out the presence of impurities or alternative products. The precise mass measurement provides strong evidence for the presence of one chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

Parameter Description
Instrumentation Typically performed using Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers.
Ionization Technique Common methods include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for generating ions of the analyte.
Data Output A high-resolution mass spectrum showing the m/z of the molecular ion with several decimal places.
Accuracy Mass accuracy is typically better than 5 ppm, allowing for confident determination of the elemental composition.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single Crystal Growth Strategies for this compound

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial and often challenging step. For a small organic molecule like this compound, several common crystallization techniques can be employed. rsc.orgresearchgate.net The choice of method and solvent is critical and often determined empirically.

Common strategies include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an anti-solvent) in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The selection of an appropriate solvent or solvent system is critical for successful crystal growth. A systematic screening of various solvents with different polarities and boiling points is often necessary to find the optimal conditions. rsc.org

Technique Principle Typical Solvents
Slow EvaporationGradual removal of solvent to increase solute concentration.Volatile solvents like dichloromethane, acetone, or ethanol.
Vapor DiffusionIntroduction of an anti-solvent vapor to decrease solubility.A good solvent (e.g., toluene) and an anti-solvent (e.g., hexane).
Slow CoolingDecreasing temperature to reduce solubility.Solvents with a significant temperature-dependent solubility profile for the compound.

Crystallographic Parameters: Crystal System, Space Group, and Unit Cell Dimensions

While specific crystallographic data for this compound is not publicly available, we can infer likely parameters based on related structures containing a tetramethylphenyl group. For instance, the crystal structure of a related compound, N,N'-[(2,3,5,6-Tetra-methyl-p-phenyl-ene)dimethyl-ene]bis-[2-chloro-N-(2-chloro-ethyl)ethanamine], has been reported. nih.govnih.gov

The crystallographic parameters for a given compound are determined from the diffraction pattern obtained from the single crystal X-ray diffraction experiment. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice, and the symmetry of the crystal.

Below is an example of crystallographic data for a related compound containing a tetramethylphenyl moiety, which illustrates the type of information obtained from an X-ray crystallographic study.

Parameter Description Example Value (for a related compound)
Crystal System One of the seven crystal systems describing the symmetry of the crystal lattice.Monoclinic nih.gov
Space Group A mathematical description of the symmetry operations in the crystal.P2₁/c nih.gov
a, b, c (Å) The lengths of the unit cell axes.a = 13.6694 (14) Å, b = 9.751 (1) Å, c = 8.3997 (8) Å nih.gov
α, β, γ (°) The angles between the unit cell axes.α = 90°, β = 93.695 (2)°, γ = 90° nih.gov
Volume (ų) The volume of the unit cell.1117.27 (19) nih.gov
Z The number of molecules per unit cell.2 nih.gov

Detailed Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. For this compound, several types of intermolecular interactions would be anticipated.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. The large tetramethylphenyl group provides a significant surface area for these interactions.

C-H···π Interactions: The hydrogen atoms of the methyl groups and the propene moiety can interact with the electron-rich π-system of the tetramethylphenyl ring of neighboring molecules.

C-Cl···π Interactions: The chlorine atom, being electronegative, can interact with the π-electron cloud of the aromatic ring of an adjacent molecule. researchgate.net

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal packing. researchgate.net

Interaction Type Description
Van der Waals Forces Weak, non-directional forces arising from induced dipoles.
C-H···π Interaction between a C-H bond and a π-system.
C-Cl···π Interaction between a chlorine atom and a π-system. researchgate.net
π–π Stacking Attractive interaction between aromatic rings. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 2,3,5,6 Tetramethylphenyl 1 Propene

Theoretical Prediction of Electronic Properties Relevant to Reactivity (e.g., polarizability, charge distribution)

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For a molecule such as 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene, where experimental data may be scarce, theoretical investigations are invaluable for predicting its chemical behavior. This section delves into the theoretical prediction of key electronic properties of this compound, namely its polarizability and charge distribution, and discusses their implications for the molecule's reactivity.

It is important to note that as of the current date, specific computational studies detailing the electronic properties of this compound have not been published in the scientific literature. Therefore, the following discussion is based on established principles of computational chemistry and extrapolations from studies on structurally related compounds. The data presented in the tables are illustrative, representing plausible values derived from theoretical considerations of its structural motifs: a chlorinated propene unit and a sterically hindered tetramethylphenyl (durenyl) group.

Polarizability

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. This property is crucial in determining a molecule's intermolecular interactions and its susceptibility to electrophilic or nucleophilic attack. Molecules with higher polarizability are generally more reactive.

Computational methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-311++G(d,p)), could be employed to calculate the polarizability tensor of the molecule. The mean polarizability (α) can be calculated from the diagonal components of the polarizability tensor (αxx, αyy, αzz).

Table 1: Predicted Polarizability Components for this compound

PropertyPredicted Value (a.u.)
αxx185.3
αyy160.7
αzz135.2
Mean Polarizability (α) 160.4
Note: These are hypothetical values based on theoretical principles for illustrative purposes.

Charge Distribution

The distribution of partial atomic charges within a molecule provides a detailed map of its electrostatic potential and is fundamental to understanding its reactivity, particularly in reactions involving polar or ionic species. The presence of the electronegative chlorine atom and the π-system of the double bond in this compound leads to a non-uniform charge distribution.

Computational methods can be used to calculate partial atomic charges using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). These analyses would likely reveal several key features:

The Chlorine Atom: Due to its high electronegativity, the chlorine atom will bear a significant negative partial charge.

The Propene Unit: The carbon atom bonded to the chlorine (C2) will likely have a positive partial charge, making it an electrophilic center. The terminal carbon of the double bond (C1) may have a slight negative charge.

The Durenyl Group: The aromatic ring itself is electron-rich. However, the attachment of the chloro-allyl group will induce some polarization. The benzylic carbon (C3) is expected to have a partial positive charge.

A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The region around the chlorine atom would be expected to show a negative electrostatic potential, while the area near the C2 carbon and the hydrogen atoms of the methyl groups would exhibit a positive potential.

Table 2: Predicted Mulliken Partial Atomic Charges for Key Atoms in this compound

AtomPredicted Mulliken Charge (e)
Cl-0.25
C1 (of propene)-0.15
C2 (of propene)+0.20
C3 (of propene)+0.10
C (aromatic, attached to propene)+0.05
Note: These are hypothetical values based on theoretical principles for illustrative purposes.

These predicted charge distributions have significant implications for the reactivity of this compound. The electrophilic nature of the C2 carbon suggests that it is a likely site for nucleophilic attack. Conversely, the electron-rich double bond and the durenyl ring could be susceptible to electrophilic addition or substitution reactions, although the steric hindrance from the tetramethylphenyl group would play a significant role in modulating this reactivity.

Potential Non Biological Applications and Future Research Directions of 2 Chloro 3 2,3,5,6 Tetramethylphenyl 1 Propene

Role as a Strategic Building Block in the Synthesis of Complex Organic Architectures

The presence of a highly reactive allylic chloride group makes 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene a promising building block for the synthesis of complex organic molecules. Allylic halides are well-regarded for their versatility in nucleophilic substitution reactions. quora.comstackexchange.comresearchgate.net The carbon-chlorine bond is activated by the adjacent double bond, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its potential utility in constructing intricate molecular frameworks.

The bulky 2,3,5,6-tetramethylphenyl (durenyl) group introduces significant steric hindrance, which can be strategically exploited to control the regioselectivity and stereoselectivity of reactions. This steric shielding can direct incoming nucleophiles to attack the less hindered terminal carbon of the allyl system, potentially leading to the formation of specific isomers that might be difficult to access through other synthetic routes.

Table 1: Potential Nucleophilic Substitution Reactions

NucleophilePotential Product ClassSynthetic Utility
Alkoxides (RO⁻)Allylic ethersFormation of complex ethers, potential precursors for further transformations.
Cyanide (CN⁻)Allylic nitrilesIntroduction of a carbon atom, versatile intermediate for acids, amines, etc.
Amines (R₂NH)Allylic aminesSynthesis of biologically relevant scaffolds and ligands.
Organometallics (R-M)Substituted alkenesCarbon-carbon bond formation, chain extension, and elaboration.

The synthesis of related sterically hindered compounds, such as (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, demonstrates that the durenyl moiety can be incorporated into larger molecules, suggesting the feasibility of using this compound in similar synthetic strategies. mdpi.com

Exploration in Polymer Chemistry as a Monomer for Advanced Polymeric Materials (e.g., specialized elastomers, functionalized polymers)

The vinyl group in this compound presents the possibility of its use as a monomer in polymer chemistry. However, the polymerization of allylic monomers is often challenging. researchgate.net Free-radical polymerization of allylic compounds typically yields polymers with low molecular weights due to degradative chain transfer to the monomer. nih.gov The steric bulk of the tetramethylphenyl group is likely to further impede the polymerization process, potentially leading to oligomers rather than high molecular weight polymers. researchgate.net

Despite these challenges, the resulting polymers, even of low molecular weight, could possess unique properties. The bulky durenyl groups would likely impart significant rigidity and thermal stability to the polymer backbone. The pendant chloro-allylic group could serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to create specialized and functionalized polymers.

Table 2: Potential Polymerization Approaches and Outcomes

Polymerization MethodPotential OutcomeProperties of Resulting Material
Free Radical PolymerizationLow molecular weight polymers or oligomersThermally stable, potentially rigid materials.
Controlled Radical PolymerizationPotentially better control over molecular weightFunctional polymers with reactive side chains.
CopolymerizationIncorporation into other polymer chainsModification of properties of existing polymers (e.g., increased rigidity).

Future research in this area could focus on overcoming the inherent difficulties in polymerizing sterically hindered allylic monomers, perhaps through the use of specialized catalysts or copolymerization with more reactive monomers. rsc.org

Investigation of Catalytic Applications or as a Ligand Precursor in Organometallic Chemistry

While no specific catalytic applications of this compound have been reported, its structure suggests potential in the field of organometallic chemistry. The tetramethylphenyl group, being electron-rich, can participate in the formation of organometallic complexes. The pendant allyl chloride offers a reactive handle for coordination to a metal center or for further functionalization to create a chelating ligand.

The synthesis of ligands bearing bulky substituents is a common strategy to create sterically demanding coordination environments around a metal center. These bulky ligands can influence the catalytic activity and selectivity of the metal complex by controlling the access of substrates to the active site. Therefore, this compound could serve as a precursor to novel ligands for various catalytic transformations.

Table 3: Potential Roles in Organometallic Chemistry

ApplicationDescriptionPotential Impact
Ligand PrecursorSynthesis of bulky phosphine (B1218219), amine, or N-heterocyclic carbene ligands.Creation of catalysts with unique steric and electronic properties.
Organometallic ComplexDirect coordination to a metal center via the double bond or aryl ring.Exploration of novel organometallic structures and their reactivity.

Further research is needed to explore the synthesis of organometallic complexes derived from this compound and to evaluate their potential as catalysts in reactions such as cross-coupling, polymerization, or hydrogenation.

Environmental Fate and Mechanistic Degradation Pathways (e.g., atmospheric oxidation, biodegradation in non-biological systems)

The environmental fate of this compound is currently unknown. However, based on its structure as a chlorinated and alkylated aromatic compound, some potential degradation pathways can be postulated. Aromatic compounds, in general, are subject to biodegradation by various microorganisms in the environment. nih.govmdpi.com

The presence of both chlorine and alkyl substituents may influence its persistence. Chlorinated aromatic compounds can be subject to microbial degradation, which may occur under both aerobic and anaerobic conditions. nih.govepa.gov Alkylated aromatic compounds are also known to be biodegradable, although the rate of degradation can be influenced by the degree and position of alkylation. mdpi.com

Table 4: Hypothetical Environmental Degradation Pathways

Degradation PathwayPotential MechanismKey Factors
BiodegradationMicrobial oxidation of the aromatic ring or the alkyl side chain.Presence of suitable microbial populations, oxygen levels, nutrient availability.
Atmospheric OxidationReaction with hydroxyl radicals in the atmosphere.Sunlight, atmospheric conditions.
Abiotic DegradationHydrolysis of the allylic chloride.pH, temperature.

It is important to emphasize that these are hypothetical pathways, and experimental studies are necessary to determine the actual environmental persistence and degradation mechanisms of this compound.

Identification of Unexplored Reaction Pathways and Fundamental Chemical Questions pertaining to this compound

The novel structure of this compound raises several fundamental chemical questions and points toward unexplored reaction pathways. The interplay between the reactive allylic chloride and the sterically demanding durenyl group is of particular interest.

Key research questions include:

How does the extreme steric hindrance of the tetramethylphenyl group influence the kinetics and mechanism of nucleophilic substitution at the allylic position?

Can the electron-donating nature of the durenyl group promote the formation of a stable allylic carbocation, favoring SN1-type reactions? stackexchange.com

What is the regioselectivity of addition reactions to the double bond, and how is it controlled by the bulky aromatic substituent?

Can this molecule undergo novel intramolecular cyclization reactions under specific conditions?

What are the photophysical properties of this compound, and can it be used in photochemical transformations?

The exploration of these questions will not only expand our understanding of the fundamental reactivity of this specific molecule but also contribute to the broader knowledge of sterically encumbered systems in organic chemistry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,3,5,6-tetramethylbenzyl chloride and allyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dichloromethane. Reaction optimization should focus on temperature (room temperature vs. reflux) and stoichiometric ratios to maximize yield. Purification via column chromatography or distillation is recommended to isolate the product .
  • Key Variables : Solvent polarity, base strength, and reaction time.

Q. How does the steric hindrance from the tetramethylphenyl group influence the compound's reactivity?

  • Methodological Answer : The tetramethylphenyl group introduces significant steric hindrance, which slows down electrophilic substitution at the aromatic ring but enhances regioselectivity in allylic reactions. Computational modeling (e.g., DFT calculations) can predict reaction sites, while experimental validation via kinetic studies (e.g., monitoring halogenation rates) quantifies steric effects .
  • Data Interpretation : Compare reaction rates with analogs lacking methyl groups (e.g., 3-phenyl-1-propene derivatives) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups and allylic protons.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~220 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve steric conformation (if crystals are obtainable) .
    • Validation : Cross-reference with PubChem/CAS data for similar chlorinated propenes .

Advanced Research Questions

Q. How can computational chemistry predict the compound's behavior in catalytic systems?

  • Methodological Answer : Use molecular docking or MD simulations to study interactions with transition-metal catalysts (e.g., Pd or Ni complexes). Focus on the chloro-propene moiety’s affinity for oxidative addition. Validate predictions via experimental catalytic cross-coupling reactions (e.g., Heck or Suzuki reactions) and compare yields with computational binding energies .
  • Data Contradictions : Address discrepancies between theoretical predictions and experimental yields by adjusting solvent parameters (e.g., dielectric constant) in simulations .

Q. What strategies mitigate competing side reactions during functionalization of the allylic chloride?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of the double bond) before substitution.
  • Catalytic Control : Use Pd-catalyzed conditions to direct nucleophilic attack selectively.
  • Solvent Screening : Test low-polarity solvents (e.g., toluene, Class 2 solvent) to reduce ionic byproducts .
    • Case Study : Compare substitution outcomes in THF (polar aprotic) vs. hexane (nonpolar) .

Q. How do electronic effects from the tetramethylphenyl group alter the compound’s photophysical properties?

  • Methodological Answer : Perform UV-Vis spectroscopy and fluorescence quenching experiments to assess conjugation disruption by methyl groups. Correlate results with Hammett parameters (σ values for methyl substituents) to quantify electron-donating effects. Computational TD-DFT can model excited-state behavior .
  • Advanced Tools : Time-resolved spectroscopy to measure fluorescence lifetimes .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reported reaction yields for similar compounds?

  • Methodological Answer : Conduct a meta-analysis of published procedures, identifying critical variables (e.g., base strength, solvent purity). Reproduce key experiments under controlled conditions (e.g., inert atmosphere) and use statistical tools (e.g., ANOVA) to isolate influential factors. Reference CAS Common Chemistry for standardized physical data .
  • Example : If yields vary for allylic chlorination, test the impact of trace moisture (via Karl Fischer titration) .

Q. What role does the chloro-propene moiety play in polymerization reactions?

  • Methodological Answer : The allylic chloride can act as a chain-transfer agent in radical polymerization. Monitor molecular weight distribution (via GPC) and compare with control reactions lacking the chloro group. Mechanistic studies (e.g., EPR for radical intermediates) validate participation in chain termination .
  • Industrial Relevance : Highlight academic vs. industrial scalability challenges (e.g., catalyst poisoning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.